Gluconato de calcio monohidratado

Descripción general

Descripción

Calcium gluconate monohydrate is a calcium salt of gluconic acid. It is commonly used as a mineral supplement and medication to treat conditions arising from calcium deficiencies, such as hypocalcemia, osteoporosis, and rickets . This compound is also utilized in various industrial applications due to its chemical properties.

Aplicaciones Científicas De Investigación

Calcium gluconate monohydrate has a wide range of applications in scientific research:

Biology: The compound is used in studies related to calcium metabolism and its role in biological systems.

Medicine: Calcium gluconate monohydrate is used to treat hypocalcemia, hyperkalemia, and magnesium toxicity.

Mecanismo De Acción

Target of Action

Calcium gluconate monohydrate primarily targets the body’s calcium levels. Calcium is an essential mineral necessary for normal nerve, muscle, and cardiac function .

Mode of Action

Upon administration, calcium gluconate dissociates into ionized calcium in plasma . This increases the serum ionized calcium level, which is crucial for various physiological functions, including nerve transmission, muscle contraction, and cardiac function .

Biochemical Pathways

Calcium gluconate monohydrate affects the calcium signaling pathway, a crucial biochemical pathway in the body. Calcium ions play a vital role as second messengers in cell signaling pathways. The increase in serum ionized calcium levels can influence various physiological processes, including muscle contraction, nerve transmission, and the release of hormones .

Pharmacokinetics

The absorption of oral calcium salts like calcium gluconate is minimal unless chronic, high doses are given . Absorption predominantly occurs in the duodenum and is dependent on calcitriol and vitamin D . Calcium gluconate is primarily excreted in the feces (75%; as unabsorbed calcium salts) and urine (20%) .

Result of Action

The increase in serum ionized calcium levels helps maintain calcium balance and prevent bone loss when taken orally . It is used as a mineral supplement and medication when there is insufficient calcium in the diet . Supplementation may be done to treat or prevent osteoporosis or rickets, consequences of hypocalcemia .

Action Environment

The action of calcium gluconate monohydrate can be influenced by various environmental factors. For instance, the solubility of calcium is increased in an acidic environment, which can enhance its absorption . Furthermore, the presence of vitamin D is crucial for the absorption of calcium . Therefore, factors such as diet, pH levels in the body, and the presence of other nutrients can influence the action, efficacy, and stability of calcium gluconate monohydrate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium gluconate monohydrate can be synthesized through several methods:

Chemical Oxidation: Glucose is oxidized using a hypochlorite solution to produce gluconic acid, which is then reacted with calcium carbonate or calcium hydroxide to form calcium gluconate.

Electrolytic Oxidation: A glucose solution containing a known value of bromide is subjected to electrolytic oxidation to produce gluconic acid, which is subsequently reacted with calcium carbonate or calcium hydroxide.

Industrial Production Methods

In industrial settings, calcium gluconate monohydrate is typically produced by reacting gluconic acid-delta-lactone with calcium carbonate at temperatures between 80-90°C. The resulting solution is treated with activated carbon, filtered, and crystallized to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Calcium gluconate monohydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium gluconate.

Reduction: It can be reduced under specific conditions to yield different calcium salts.

Substitution: Calcium gluconate can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Oxidation: Hypochlorite solution is commonly used for the oxidation of glucose to gluconic acid.

Reduction: Specific reducing agents can be used under controlled conditions to achieve reduction reactions.

Substitution: Various reagents, such as acids and bases, can be used to facilitate substitution reactions.

Major Products

Comparación Con Compuestos Similares

Calcium gluconate monohydrate is often compared with other calcium salts, such as:

Calcium Lactate: Better absorbed but less commonly used in intravenous applications.

Calcium Carbonate: Higher calcium content but less soluble in water.

Calcium Citrate: Better absorbed in individuals with low stomach acid but more expensive.

Calcium gluconate monohydrate is unique due to its balance of solubility, bioavailability, and versatility in both medical and industrial applications .

Actividad Biológica

Calcium gluconate monohydrate is a calcium salt of gluconic acid, commonly used as a dietary supplement and medication. It plays a crucial role in various biological processes, including bone health, neuromuscular function, and cellular integrity. This article delves into the biological activity of calcium gluconate monohydrate, supported by research findings, case studies, and data tables.

Calcium gluconate monohydrate has the chemical formula and an average molecular weight of approximately 448.39 g/mol. It is soluble in water, with a solubility of about 3.3 g/100 mL at room temperature . Upon administration, calcium gluconate dissociates into ionized calcium and gluconate ions in the plasma. The ionized calcium plays a pivotal role in:

- Blood coagulation : Essential for the activation of clotting factors.

- Neuromuscular excitability : Crucial for muscle contraction and nerve impulse transmission.

- Cell membrane integrity : Maintains cellular homeostasis and signaling.

The metabolism of calcium gluconate primarily involves the gluconate component, which is a normal product of glucose metabolism. Approximately 60-85% of parenterally administered gluconate is excreted unchanged via urine .

1. Bone Health and Mineralization

Research indicates that intravenous administration of calcium gluconate significantly enhances bone mineralization. A study on rabbits demonstrated that calcium gluconate combined with Vitamin D led to increased bone density . This finding underscores its potential in treating conditions like osteoporosis and rickets.

2. Anti-inflammatory Effects

A pivotal study investigated the effects of calcium gluconate on collagen-induced arthritis in DBA mice. The results showed that calcium gluconate administration reduced inflammation markers such as IL-6 and TNF-α, which are critical in rheumatoid arthritis pathogenesis. Additionally, it decreased oxidative stress indicators like malondialdehyde (MDA) in a dose-dependent manner .

3. Cardiac Protection

Calcium gluconate is also utilized in emergency medicine to stabilize cardiac function during hyperkalemia (high potassium levels). It acts by counteracting the effects of elevated potassium on cardiac myocytes, thereby preventing arrhythmias .

Case Study: Extravasation Injuries

A clinical review documented cases of extravasation injuries caused by calcium gluconate injections in neonatal patients. The study highlighted the importance of careful administration to prevent tissue damage, emphasizing that while extravasation is rare, it can lead to significant complications if not managed properly .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Average Molecular Weight | 448.39 g/mol |

| Solubility | 3.3 g/100 mL |

| Melting Point | 195°C |

| Bioavailability | 1 |

Toxicity and Safety Profile

Calcium gluconate is generally considered safe when administered appropriately; however, potential side effects include bradycardia, hypotension, and cardiac dysrhythmias if administered too rapidly or in excessive doses . Toxicity studies indicate that high doses can lead to hypercalcemia-related complications such as soft tissue mineralization and nephropathy .

Propiedades

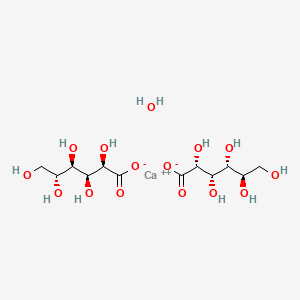

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFVCRGJZBQGX-XRDLMGPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047226 | |

| Record name | Calcium D-gluconate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66905-23-5 | |

| Record name | Calcium gluconate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066905235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium D-gluconate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM GLUCONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZN0MI5R31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes calcium gluconate monohydrate prone to solution-mediated phase transformation (SMPT), and how can this be controlled?

A1: Calcium gluconate monohydrate is a metastable form of the compound. In aqueous solutions, it tends to transform into the more thermodynamically stable Form I, especially at temperatures above 292 K. [] This SMPT can be controlled by manipulating several factors. Lowering the temperature and agitation rate during crystallization, reducing the amount of solid loading, and using larger particle sizes of the starting material have been shown to delay the transformation, allowing for the isolation of the desired monohydrate form. []

Q2: How does mechanical activation impact the structure of calcium gluconate monohydrate?

A2: Mechanical treatment, such as grinding or milling, can induce significant structural changes in calcium gluconate monohydrate crystals. This can lead to the formation of unique nanostructures like two-dimensional planes and nanotubes. [] This phenomenon is attributed to deformation-induced polymorphous conversions and transformations within the material. [, ]

Q3: What insights have researchers gained about the mechanism of deformation-induced transformations in calcium gluconate monohydrate?

A3: Research suggests that spatial molecular isomerization might play a crucial role in these transformations. [] The mechanical stress applied during activation could trigger changes in the spatial arrangement of molecules within the crystal lattice, leading to the observed polymorphous transformations and even amorphization. The simultaneous presence of both the initial and transformed molecular structures further supports this hypothesis. []

Q4: How can calcium gluconate monohydrate be synthesized electrochemically?

A4: An environmentally friendly electrochemical method utilizes an aqueous glucose solution in the presence of potassium bromide (KBr) and calcium carbonate (CaCO3). [] Electrolysis of this solution produces gluconic acid, which subsequently reacts with calcium carbonate to yield calcium gluconate. This method has been refined to eliminate the need for bromide additives and allows for ethanol recycling, making the process more sustainable. []

Q5: What applications does calcium gluconate monohydrate have in material science?

A5: Calcium gluconate monohydrate demonstrates potential as a precursor for the development of intumescent materials. [] Intumescent materials expand and char when exposed to heat, acting as effective fire retardants. Studies on the thermal decomposition of calcium gluconate monohydrate provide valuable information for optimizing its incorporation into such materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.